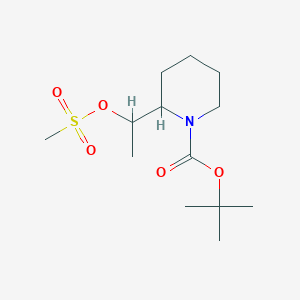
tert-Butyl 2-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a methylsulfonyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylsulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the purification of the product through techniques such as recrystallization or chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The methylsulfonyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the piperidine ring can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the methylsulfonyl group.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include secondary amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of the tert-butyl and methylsulfonyl groups contributes to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- tert-Butyl 2-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate
- tert-Butyl 4-((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 2-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate is unique due to its specific structural features, including the position of the methylsulfonyl group and the piperidine ring. These characteristics influence its reactivity and applications, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C13H25NO5S |
|---|---|
Molekulargewicht |
307.41 g/mol |
IUPAC-Name |
tert-butyl 2-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO5S/c1-10(19-20(5,16)17)11-8-6-7-9-14(11)12(15)18-13(2,3)4/h10-11H,6-9H2,1-5H3 |
InChI-Schlüssel |
GJNHGTRDRKWTBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCCN1C(=O)OC(C)(C)C)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


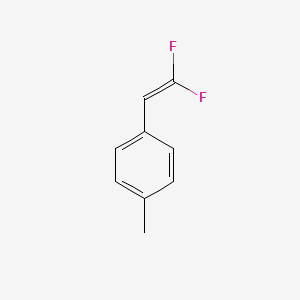
![7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13964533.png)
![2-Hexyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole](/img/structure/B13964540.png)
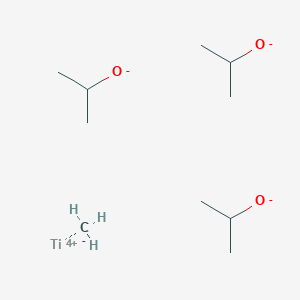
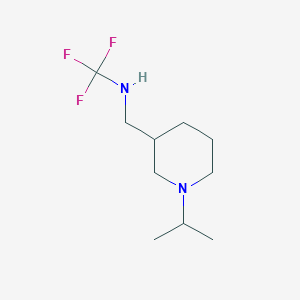
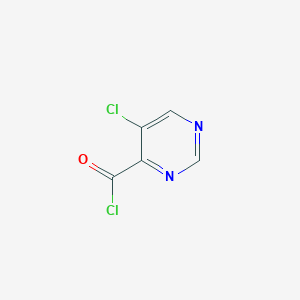
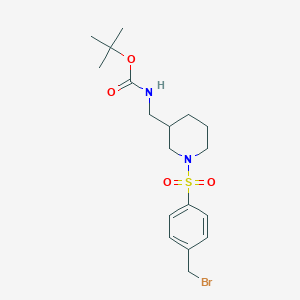
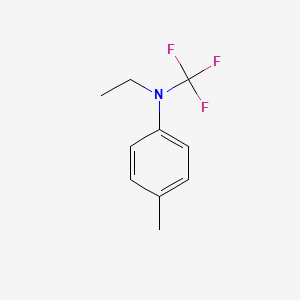
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13964579.png)
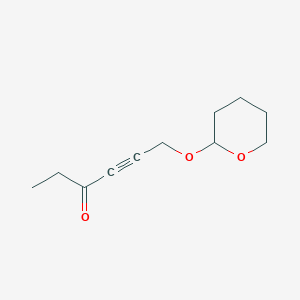
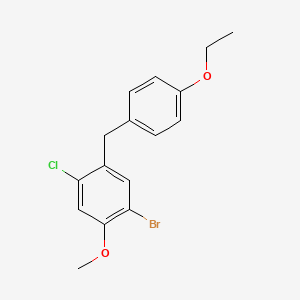
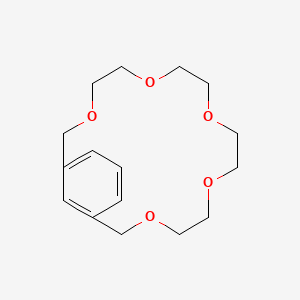
![7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide](/img/structure/B13964610.png)
![2-(2-Chloroethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13964618.png)
